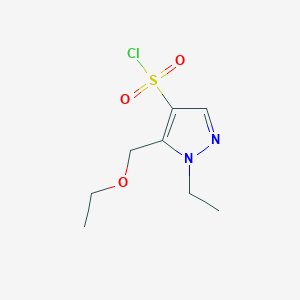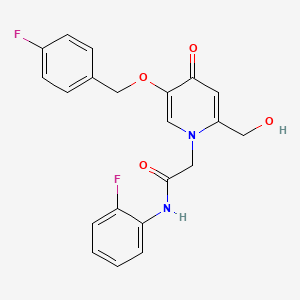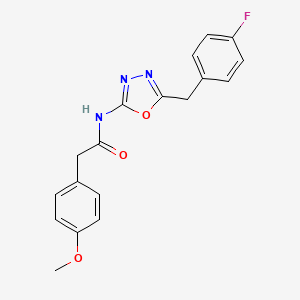
2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a complex organic compound that features a benzamide core with ethylthio and thiophenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl intermediate, followed by the introduction of the thiophenyl group. The final step involves the formation of the benzamide linkage.
Cyclopropyl Intermediate Formation: This step often involves the reaction of a suitable cyclopropane precursor with a thiophenyl reagent under controlled conditions.
Introduction of Thiophenyl Group: The thiophenyl group can be introduced via a substitution reaction, where a thiophenyl halide reacts with the cyclopropyl intermediate.
Formation of Benzamide Linkage: The final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiophenyl group.
Applications De Recherche Scientifique
2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The ethylthio and thiophenyl groups may interact with enzymes or receptors, modulating their activity. The benzamide core can also play a role in binding to specific proteins or nucleic acids, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- 2-(ethylthio)-N-((1-(furan-2-yl)cyclopropyl)methyl)benzamide
- 2-(ethylthio)-N-((1-(thiophen-3-yl)cyclopropyl)methyl)benzamide
Uniqueness
2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is unique due to the specific positioning of the ethylthio and thiophenyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct biological activities and applications compared to similar compounds.
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-2-20-14-7-4-3-6-13(14)16(19)18-12-17(9-10-17)15-8-5-11-21-15/h3-8,11H,2,9-10,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSBYMBLCAFPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)

![3-(2-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2605171.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)
![4-(piperidine-1-sulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2605175.png)



